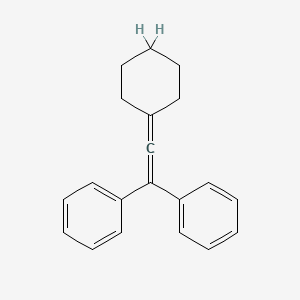
1,1'-(2-Cyclohexylideneethene-1,1-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Diphenylvinylidene)cyclohexane is an organic compound that features a cyclohexane ring substituted with a diphenylvinylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diphenylvinylidene)cyclohexane typically involves the reaction of cyclohexanone with diphenylacetylene under specific conditions. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for (2,2-Diphenylvinylidene)cyclohexane are not well-documented, similar compounds are often produced using large-scale organic synthesis techniques. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Diphenylvinylidene)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrocarbons or alcohols.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce hydrocarbons or alcohols.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may find applications in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of (2,2-Diphenylvinylidene)cyclohexane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to undergo various chemical transformations, which can influence its biological activity and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2,2-Diphenylvinylidene)cyclohexane include:
Diphenylacetylene: A related compound with similar structural features.
Cyclohexanone: A precursor in the synthesis of (2,2-Diphenylvinylidene)cyclohexane.
Benzylidene derivatives: Compounds with similar functional groups and reactivity.
Uniqueness
(2,2-Diphenylvinylidene)cyclohexane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
112176-09-7 |
|---|---|
Formule moléculaire |
C20H20 |
Poids moléculaire |
260.4 g/mol |
InChI |
InChI=1S/C20H20/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h2-3,6-9,12-15H,1,4-5,10-11H2 |
Clé InChI |
LWDMXKXMLCMREA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


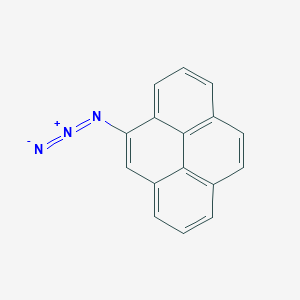
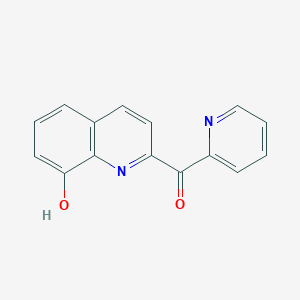
![1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide](/img/structure/B14297529.png)
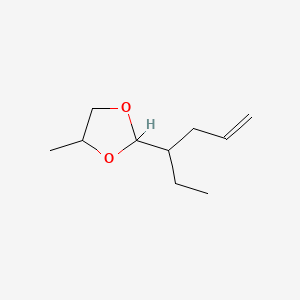
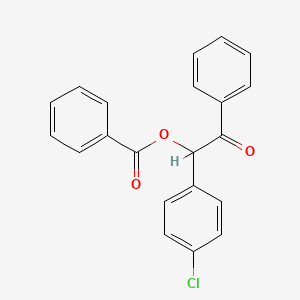
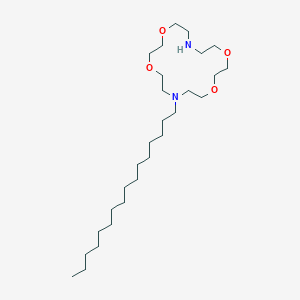
![5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate](/img/structure/B14297542.png)

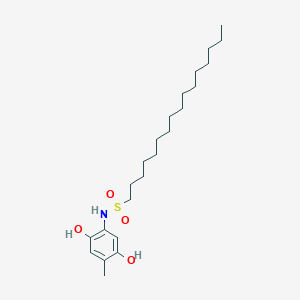
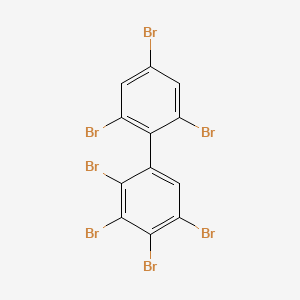
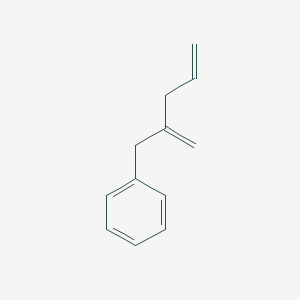
![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)
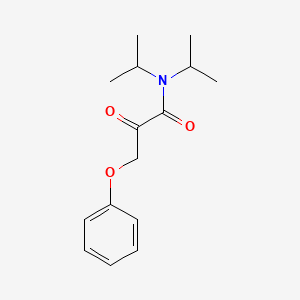
![4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde](/img/structure/B14297593.png)
